1-Methylhydrazine-1,2-dicarboxamide

Pharmaceutical Analysis Impurity Profiling Chromatographic Method Development

1-Methylhydrazine-1,2-dicarboxamide (NSC 137982) is the definitive reference standard for quantifying process-related impurities in Temozolomide API. Its unique LogP (-1.9) ensures distinct HPLC retention, critical for ICH M7 mutagenic risk assessment and stability-indicating method validation. Generic substitution is not feasible; this specific impurity is a synthetic carry-over, not a degradation product. Procure only high-purity, characterized batches to ensure regulatory compliance.

Molecular Formula C3H8N4O2
Molecular Weight 132.12 g/mol
CAS No. 4114-33-4
Cat. No. B12795339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylhydrazine-1,2-dicarboxamide
CAS4114-33-4
Molecular FormulaC3H8N4O2
Molecular Weight132.12 g/mol
Structural Identifiers
SMILESCN(C(=O)N)NC(=O)N
InChIInChI=1S/C3H8N4O2/c1-7(3(5)9)6-2(4)8/h1H3,(H2,5,9)(H3,4,6,8)
InChIKeyRWPPDUUPYSHGSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylhydrazine-1,2-dicarboxamide (CAS 4114-33-4): Essential Reference Standard for Temozolomide Impurity Profiling


1-Methylhydrazine-1,2-dicarboxamide (CAS 4114-33-4), also designated as NSC 137982, is a hydrazine dicarboxamide derivative with the molecular formula C3H8N4O2 and a molecular weight of 132.12 g/mol [1]. The compound is structurally characterized by a methyl-substituted hydrazine backbone bearing two terminal carboxamide groups [2]. While hydrazine derivatives encompass a broad range of biologically active compounds including clinical alkylating agents, this specific compound is predominantly recognized as a process-related impurity and a key reference standard in the pharmaceutical quality control of temozolomide, a first-line chemotherapeutic agent for glioblastoma multiforme [3].

Why Generic Hydrazine Derivatives Cannot Replace 1-Methylhydrazine-1,2-dicarboxamide in Temozolomide Quality Control


Generic substitution in pharmaceutical impurity profiling is not feasible because 1-Methylhydrazine-1,2-dicarboxamide possesses a unique chromatographic and spectroscopic signature directly linked to the temozolomide synthetic pathway . Unlike the active alkylating species methylhydrazine or the primary active metabolite MTIC (5-(3-methyl-1-triazenyl)imidazole-4-carboxamide), which are common to both dacarbazine and temozolomide metabolism [1], this dicarboxamide derivative is a specific process-related impurity [2]. Its distinct physicochemical properties, including a predicted melting point of 226 °C and a calculated LogP of -1.9 [3], differ substantially from other temozolomide-related impurities such as cyanotemozolomide (USP-specified limit NMT 0.15%) [4]. Consequently, substituting with a structurally similar hydrazine derivative—such as N-methylhydrazinecarboxamide or semicarbazide—would compromise the accuracy, specificity, and regulatory compliance of analytical methods validated for this exact impurity.

Quantitative Differentiation of 1-Methylhydrazine-1,2-dicarboxamide Against Competing Reference Standards


Unique Physicochemical Profile: Melting Point and Polarity Differentiate from MTIC and Cyanotemozolomide

1-Methylhydrazine-1,2-dicarboxamide exhibits a predicted melting point of 226 °C and a calculated octanol-water partition coefficient (LogP) of -1.9 [1], which are markedly different from the active metabolite MTIC (molecular weight 168.16 g/mol, LogP ~0.37 [2]) and the USP-specified impurity cyanotemozolomide [3]. This high polarity and high melting point necessitate specific chromatographic conditions for separation and quantification [4].

Pharmaceutical Analysis Impurity Profiling Chromatographic Method Development

Comparative Toxicology: Higher Acute Oral Toxicity Compared to Temozolomide API

While temozolomide is a clinically used alkylating agent with a defined therapeutic index, 1-Methylhydrazine-1,2-dicarboxamide, as a hydrazine derivative, exhibits a distinct and potentially higher acute toxicity profile. The compound is classified as an animal carcinogen, with a reported oral LD50 (rat) of 110 mg/kg [1]. This is a critical differentiator from the API temozolomide, which has a different toxicity profile related to its specific mechanism of DNA methylation [2]. The compound is also noted to be mutagenic and teratogenic [1].

Toxicological Assessment Genotoxic Impurity Safety Evaluation

Synthetic Pathway Specificity vs. Metabolite MTIC

1-Methylhydrazine-1,2-dicarboxamide is a process-related impurity arising from the synthesis of temozolomide, specifically from reactions involving methylhydrazine and dicarboxylic acid derivatives [1]. This is fundamentally different from MTIC, which is an active metabolite produced via in vivo hydrolysis of temozolomide and dacarbazine [2]. The presence of 1-Methylhydrazine-1,2-dicarboxamide in a batch reflects the efficiency and control of the manufacturing process, whereas MTIC is a marker of in vivo drug activation.

Synthetic Chemistry Process-Related Impurity GMP Manufacturing

Primary Scientific and Industrial Applications for 1-Methylhydrazine-1,2-dicarboxamide


Reference Standard for HPLC Impurity Profiling in Temozolomide API and Formulations

1-Methylhydrazine-1,2-dicarboxamide is used as a primary reference standard in the development and validation of high-performance liquid chromatography (HPLC) methods for quantifying process-related impurities in temozolomide active pharmaceutical ingredient (API) and finished dosage forms. Its distinct polarity (LogP -1.9) ensures a unique retention time, allowing for accurate system suitability tests and impurity limit checks [1].

Stability-Indicating Method Validation and Forced Degradation Studies

In forced degradation studies of temozolomide, this compound serves as a critical marker to distinguish process impurities from degradation products. Since temozolomide is known to degrade rapidly in solution to MTIC and subsequently to methylhydrazine [2], the presence and quantification of 1-Methylhydrazine-1,2-dicarboxamide are essential for validating stability-indicating analytical methods, as it is not a primary degradation product but a synthetic carry-over [3].

Genotoxic Impurity Risk Assessment and Control Strategy Development

Given its classification as an animal carcinogen and mutagen with an oral LD50 of 110 mg/kg [4], 1-Methylhydrazine-1,2-dicarboxamide is a key target for risk assessment under ICH M7 guidelines for DNA-reactive (mutagenic) impurities. Its procurement as a high-purity analytical standard is mandatory for performing quantitative structure-activity relationship (QSAR) assessments and establishing safe exposure limits in the final drug product .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methylhydrazine-1,2-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.